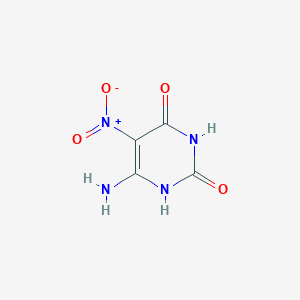

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione is a chemical compound of notable interest due to its diverse chemical properties and potential applications in various fields of chemistry and materials science. The compound's structure, characterized by the presence of amino and nitro groups on a pyrimidine dione framework, offers unique reactivity and interaction capabilities.

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves regioselective alkylation, nitrosation, and subsequent reduction processes. For example, 6-amino-3-methylpyrimidine-2,4-dione derivatives have been synthesized through regioselective alkylation of 6-aminouracil, followed by nitrosation in the 5-position and reduction of the nitroso function (Schwabenländer et al., 1997). This methodology highlights the reactive nature of the pyrimidine core and its derivatives under various chemical transformations.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with nitroso substituents, demonstrates significant polarization of the molecular-electronic structures leading to extensive hydrogen bonding patterns. Studies have detailed the interplay of molecular, molecular-electronic, and supramolecular structures in symmetrically disubstituted 2-aminopyrimidines, showcasing the importance of polarized structures in forming charge-assisted hydrogen bonds (Quesada et al., 2004).

Chemical Reactions and Properties

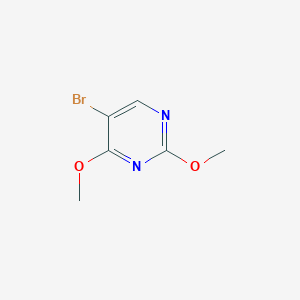

Pyrimidine compounds exhibit diverse chemical reactivity, including the formation of hydrogen-bonded sheets and pi-stacked structures in derivatives like 2-amino-4,6-dimethoxy-5-nitropyrimidine. These structures result from a combination of N-H...N, N-H...O, and aromatic pi-pi stacking interactions, highlighting the compounds' ability to engage in complex molecular assemblies (Glidewell et al., 2003).

Physical Properties Analysis

The physical properties of pyrimidine derivatives can be influenced significantly by their molecular structure and the nature of substituents. The crystalline structures, as determined by X-ray diffraction, offer insights into the intermolecular forces, hydrogen-bond patterns, and the role of molecular conformation in determining these compounds' physical properties (Aakeröy et al., 1998).

Chemical Properties Analysis

The chemical properties of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione and its analogs are marked by their ability to undergo various ring transformations and reactions with carbonyl compounds. These reactions highlight the synthetic utility of the nitropyrimidinone core as a precursor for the formation of diverse heterocyclic compounds with potential synthetic and pharmacological interest (Nishiwaki et al., 2003).

Wissenschaftliche Forschungsanwendungen

1. Crystal Structure Analysis

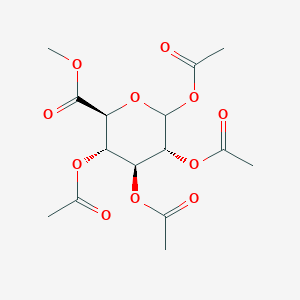

Research by Schwabenländer, Kirfel, and Müller (1998) focused on the crystal structure of a closely related compound, 6-amino-3-methylpyrimidine-2,4-dione. Their study involved dissolving the compound in dimethylformamide, followed by nitrosation and recrystallization to yield crystals suitable for X-ray analysis. This work is significant for understanding the structural properties of such compounds, which is essential for various scientific applications, including material science and pharmaceutical research (Schwabenländer, Kirfel, & Müller, 1998).

2. Derivative Synthesis and Chemical Transformations

Further, Kirfel, Schwabenländer, and Müller (1997) explored the synthesis of derivatives of 6-amino-pyrimidine-dione, which included steps like regioselective alkylation, nitrosation, and condensation with other compounds. These synthesis methods are crucial for creating novel compounds with potential applications in pharmaceuticals and chemistry (Kirfel, Schwabenländer, & Müller, 1997).

3. Exploring Reaction Mechanisms and Synthetic Pathways

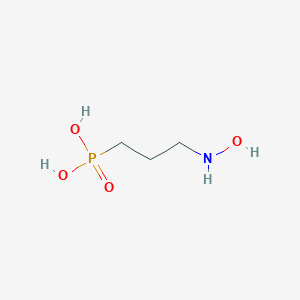

The study of new synthetic pathways and reaction mechanisms is another significant application, as demonstrated by the research of Charushin and Plas (2010). They investigated the conversion of nitropyrimidine into various pyridine derivatives, discussing plausible mechanisms and providing a synthetic route to tetrahydro-nitropyrido-pyrimidine-dione. This research is pivotal for advancing organic synthesis and discovering new pharmaceutical agents (Charushin & Plas, 2010).

4. Application in Material Science

6-Amino-5-nitropyrimidine-2,4-dione and its derivatives have applications in material science, particularly in the formation of hydrogen-bonded structures. For instance, Orozco, Insuasty, Cobo, and Glidewell (2009) described the formation of a salt-type adduct involving 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dione, demonstrating the compound's potential in forming complex molecular structures useful in material science (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-amino-5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNFJRQZJGEAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295018 | |

| Record name | 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione | |

CAS RN |

3346-22-3 | |

| Record name | 3346-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2,6-DIHYDROXY-5-NITROPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

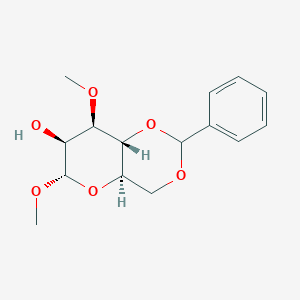

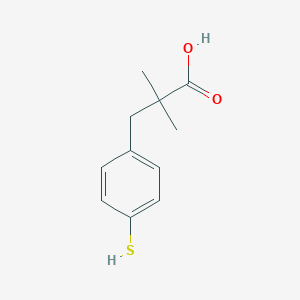

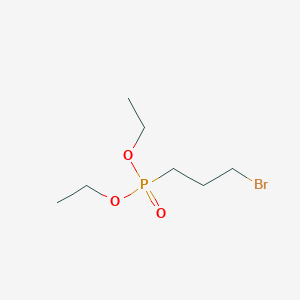

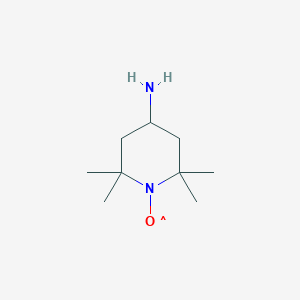

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-amino-5-nitrouracil in the synthesis of lumazines?

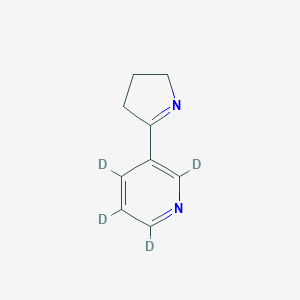

A1: 6-Amino-5-nitrouracil serves as a crucial starting material in the synthesis of various 8-substituted lumazine derivatives []. Researchers utilized 6-chloro-5-nitrouracil and its 3-methyl derivative to synthesize a range of 6-amino-5-nitrouracils substituted at the amino nitrogen. These compounds were then used to synthesize the target 8-substituted lumazines.

Q2: How does the structure of the 8-substituent in lumazines affect their photochemical behavior?

A2: The study demonstrated that the photochemical behavior of 8-substituted lumazines is heavily influenced by the nature of the substituent at the 8-position []. For example, β-hydroxy-, β-methoxy-, and β-aminoethyl derivatives were found to undergo photodealkylation. Furthermore, an increase in the electron-donating ability of the β-substituent led to enhanced photolability, resulting in Norrish-type II cleavage. In contrast, 8-cycloalkyllumazines exhibited photoreduction to their corresponding 7,8-dihydrolumazines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.